N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide
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Overview
Description
N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is a chemical compound with the molecular formula C20H15Cl2N3O2 and a molecular weight of 400.3 g/mol . This compound is known for its unique structure, which includes a benzylidene group linked to an isonicotinohydrazide moiety through a 2,6-dichlorobenzyl ether linkage
Preparation Methods
The synthesis of N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide typically involves the reaction of 4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride to form 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde . This intermediate is then reacted with isonicotinohydrazide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide can be compared with other similar compounds, such as:
N’-{4-[(4-chlorobenzyl)oxy]benzylidene}isonicotinohydrazide: This compound has a similar structure but with a 4-chlorobenzyl group instead of a 2,6-dichlorobenzyl group.
N’-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide: This compound features a 2,4-dichlorobenzyl group, offering different chemical and biological properties.
The uniqueness of N’-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide lies in its specific 2,6-dichlorobenzyl ether linkage, which imparts distinct chemical and biological characteristics compared to its analogs .
Properties
Molecular Formula |
C20H15Cl2N3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-18-2-1-3-19(22)17(18)13-27-16-6-4-14(5-7-16)12-24-25-20(26)15-8-10-23-11-9-15/h1-12H,13H2,(H,25,26)/b24-12+ |
InChI Key |
PBHJVIJBWUJRCT-WYMPLXKRSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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